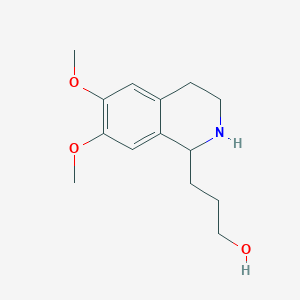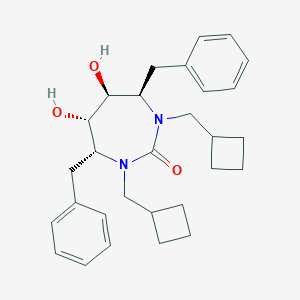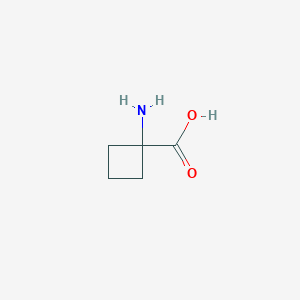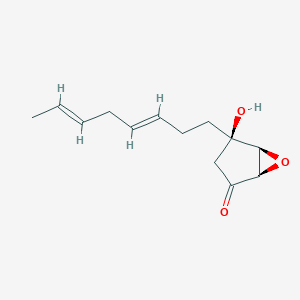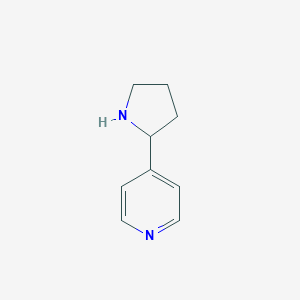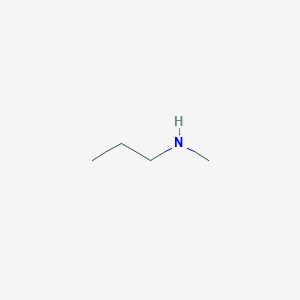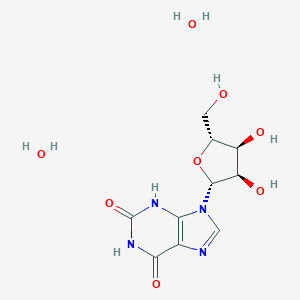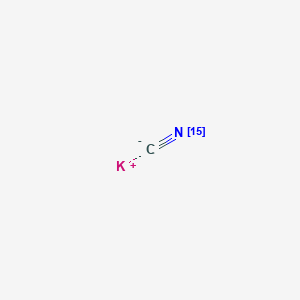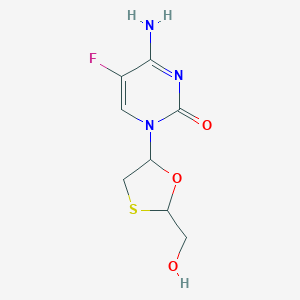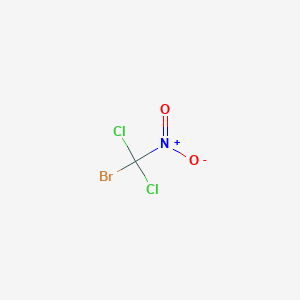
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide, also known as HDMBr, is a quaternary ammonium salt that has been extensively studied for its biological and chemical properties. This compound is widely used in scientific research applications, particularly in the field of organic chemistry, due to its unique structure and properties.
Wirkmechanismus
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and facilitate chemical reactions. Its morpholinium group provides a unique steric and electronic environment that enhances its catalytic activity.
Biochemische Und Physiologische Effekte
While 2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide has not been extensively studied for its biochemical and physiological effects, it is known to be relatively non-toxic and has low acute toxicity. However, it should be handled with care and proper safety measures should be taken.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide has several advantages for use in lab experiments, including its high catalytic activity, stability, and ease of synthesis. However, its limitations include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide, including exploring its potential as a catalyst for new organic synthesis reactions, studying its interactions with other molecules, and developing new methods for its synthesis and purification. Additionally, further research is needed to fully understand its biochemical and physiological effects.
Synthesemethoden
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide can be synthesized through a simple and efficient method using p-tolylmethylamine and glycidol as starting materials. The reaction takes place in the presence of hydrobromic acid and is followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide has been used in various scientific research applications, including as a catalyst in organic synthesis reactions, a stabilizer for polymers, and a reagent for analytical chemistry. Its unique structure and properties make it a valuable tool for researchers in the field of organic chemistry.
Eigenschaften
CAS-Nummer |
145730-12-7 |
|---|---|
Produktname |
2-Hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide |
Molekularformel |
C13H20BrNO2 |
Molekulargewicht |
302.21 g/mol |
IUPAC-Name |
4,4-dimethyl-2-(3-methylphenyl)morpholin-4-ium-2-ol;bromide |
InChI |
InChI=1S/C13H20NO2.BrH/c1-11-5-4-6-12(9-11)13(15)10-14(2,3)7-8-16-13;/h4-6,9,15H,7-8,10H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ARRYPXCYHOZZKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2(C[N+](CCO2)(C)C)O.[Br-] |
Kanonische SMILES |
CC1=CC(=CC=C1)C2(C[N+](CCO2)(C)C)O.[Br-] |
Synonyme |
2-hydroxy-4,4-dimethyl-2-(4-tolyl)morpholinium 2-hydroxy-4,4-dimethyl-2-(p-tolyl)morpholinium bromide tol-HDMMOL bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



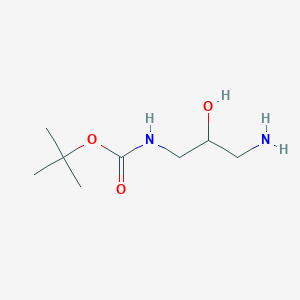
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
